Luminespib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Luminespib mechanism of action Hsp90 inhibition

Mechanism of Action and Biochemical Profile

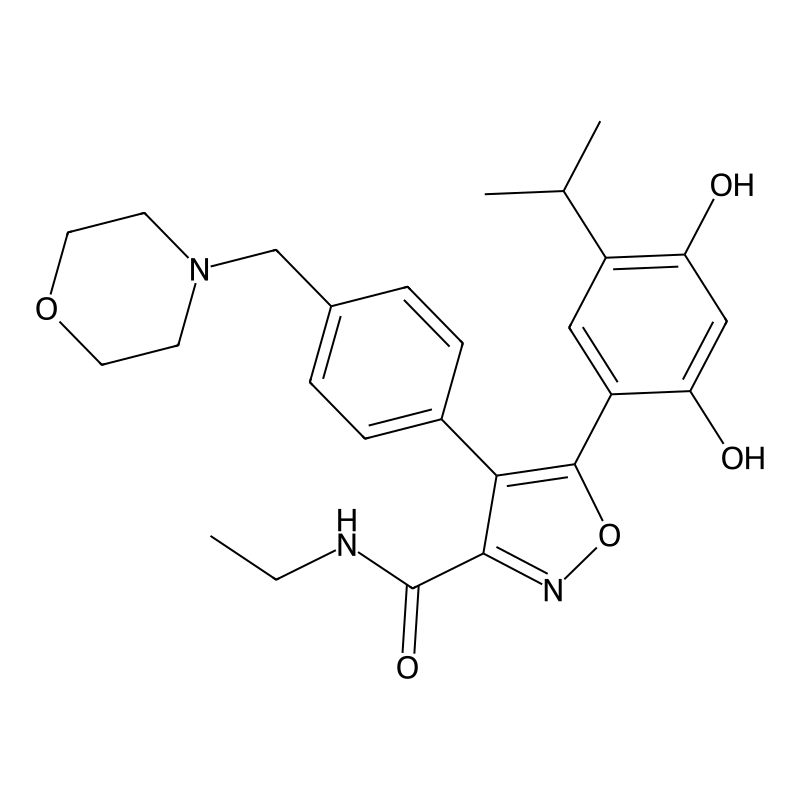

Luminespib (also known as AUY-922 or NVP-AUY922) is a resorcinol-based, synthetic small-molecule inhibitor that targets the N-terminal ATP-binding domain of Hsp90 [1] [2]. Its binding disrupts the Hsp90 chaperone cycle, which is essential for the stability, maturation, and activation of numerous oncogenic client proteins [2].

The table below summarizes its key biochemical characteristics:

| Parameter | Detail | Source / Context |

|---|---|---|

| Target | Hsp90 (specifically Hsp90α and Hsp90β isoforms) | [3] |

| IC₅₀ for Hsp90α | 13 nM | Cell-free assay [3] |

| IC₅₀ for Hsp90β | 21 nM | Cell-free assay [3] |

| Potency on GRP94 & TRAP-1 | Weaker | Compared to Hsp90α/β [3] |

| Primary Mechanism | Competitive inhibition of the N-terminal ATP-binding site | [2] |

Downstream Consequences of Hsp90 Inhibition

The inhibition of Hsp90's ATPase activity by this compound has profound downstream consequences, as visualized in the following pathway. The chaperone cycle is arrested, leading to the proteasomal degradation of client proteins critical for cancer cell growth and survival [2].

This diagram illustrates the core mechanism: by binding and inhibiting Hsp90, this compound triggers a cascade that ultimately disrupts multiple oncogenic pathways simultaneously [4] [5] [2]. The degradation of these client proteins leads to:

- Growth Inhibition and Apoptosis: Destabilization of pro-survival clients like AKT and RAF-1 induces programmed cell death [3].

- Anti-Angiogenesis: Degradation of HIF-1α impairs the tumor's ability to form new blood vessels [2].

- Synergistic Potential: The simultaneous disruption of multiple signaling hubs makes this compound a promising candidate for combination therapies, as seen in its synergistic activity with cisplatin and vinorelbine in non-small cell lung cancer (NSCLC) models [4].

Experimental Protocols for Key Assays

For researchers aiming to validate the effects of this compound in vitro, here are methodologies for key experiments drawn from the search results.

Cytotoxicity and Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, serving as a proxy for cell viability [6].

- Cell Seeding: Seed cells (e.g., Bovine Pulmonary Artery Endothelial Cells (BPAEC)) in a 96-well culture plate at a density of 10,000 cells per well in complete growth medium [6].

- Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01–200 μM) for a desired period (e.g., 24 hours) [6].

- MTT Incubation: Replace the medium with serum-free medium containing 0.5 mg/mL MTT reagent. Incubate for 3 hours to allow formazan crystal formation [6].

- Solubilization and Measurement: Add DMSO (100 μL/well) to dissolve the crystals. Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated relative to untreated control cells [6].

Investigation of Client Protein Degradation (Western Blot)

This protocol is used to detect changes in the expression levels of Hsp90 client proteins following this compound treatment [6].

- Protein Extraction: Lyse cells using RIPA buffer supplemented with a protease inhibitor cocktail [6].

- Electrophoresis and Transfer: Separate protein-matched samples by molecular weight using SDS-PAGE (e.g., on a 12% gel). Transfer the proteins from the gel onto a nitrocellulose membrane using a wet transfer method [6].

- Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk for at least 60 minutes at room temperature.

- Incubate with a specific primary antibody (e.g., against HER2, EGFR, AKT, P53; diluted 1:1000) overnight at 4°C [6].

- The following day, incubate the membrane with an appropriate HRP-linked secondary antibody (diluted 1:2000) for signal development [6].

- Detection: Use a chemiluminescent substrate to detect the signal from the immunoreactive proteins, capturing the image with a system like ChemiDoc Touch Imaging System [6]. Beta-actin should be used as a loading control to ensure equal protein loading.

Assessment of Heat-Triggered Drug Release

For formulations like thermosensitive liposomes, this assay characterizes the temperature-dependent release profile of the encapsulated drug [4].

- Sample Setup: Incubate the thermosensitive liposomal formulation (e.g., ThermoLUM) in a medium containing bovine serum albumin (BSA) to mimic physiological conditions [4].

- Heat Application: Expose the formulation to a range of hyperthermic temperatures (e.g., 1°C increments between 38°C and 44°C) for a set duration (e.g., 5 minutes) [4].

- Measurement: Quantify the percentage of drug released at each temperature and time point. For instance, one study showed burst release at 42°C, with a maximum of 64% of encapsulated this compound released within 270 seconds [4].

Clinical and Preclinical Relevance

This compound has demonstrated clinical activity, particularly in specific molecular subtypes of cancer. A phase II trial in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations reported an objective response rate of 17% [5]. This is significant as this mutation is generally refractory to earlier generations of EGFR inhibitors. The study concluded that this compound is an active therapy for this patient population [5].

Preclinically, its efficacy is not limited to NSCLC. The drug has shown potent, nanomolar-range IC₅₀ values across a vast panel of cancer cell lines, including those derived from breast, pancreatic, and blood cancers [7] [3]. Research also suggests a potential therapeutic role beyond oncology, such as in counteracting lung endothelial barrier dysfunction associated with Acute Respiratory Distress Syndrome (ARDS), by stabilizing the tumor suppressor P53 and inducing the unfolded protein response [6].

References

- 1. Evolution of kinase polypharmacology across HSP90 drug ... [pmc.ncbi.nlm.nih.gov]

- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (NVP-AUY922) | HSP (HSP90) inhibitor [selleckchem.com]

- 4. Heat-activated nanomedicine formulation improves the anticancer... [nature.com]

- 5. Activity of the Hsp90 inhibitor this compound among non-small ... [sciencedirect.com]

- 6. This compound counteracts the Kifunensine-induced lung ... [pmc.ncbi.nlm.nih.gov]

- 7. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Downstream Effects

Luminespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins." Many of these clients are oncoproteins that drive cancer cell growth and survival [1] [2]. The inhibition process can be summarized as follows:

Figure 1: Mechanism of Action of this compound. The drug inhibits Hsp90, leading to the degradation of key oncogenic client proteins and resulting in multiple antitumor effects.

A hallmark of Hsp90 inhibition is the concomitant upregulation of other heat shock proteins, such as Hsp70, which is commonly used as a pharmacodynamic biomarker to confirm target engagement in both preclinical and clinical settings [2] [3].

Quantitative Potency and Anticancer Activity

This compound is a highly potent inhibitor with activity in the nanomolar range. The table below summarizes its key potency data:

| Assay Type | Target / Cell Line | Value (IC₅₀ / GI₅₀) | Context |

|---|---|---|---|

| Cell-Free Assay [4] | Hsp90α | 7.8 - 13 nM | Varies slightly between sources |

| Cell-Free Assay [4] [3] | Hsp90β | 21 nM | |

| Cell-Free Assay [5] | GRP94 | 535 nM | Weaker activity against other Hsp90 family |

| Cell-Free Assay [5] | TRAP-1 | 85 nM | Weaker activity against other Hsp90 family |

| Cellular Proliferation [4] [2] | Panel of Breast Cancer Cell Lines | 3 - 126 nM (GI₅₀) | Demonstrates broad potency |

| Cellular Proliferation [5] | A2780 Ovarian Cancer Cells | 1 nM (IC₅₀) | |

| Cellular Proliferation [5] | HCT-116 Colon Cancer Cells | 16 - 121 nM (IC₅₀) | Varies by assay |

Preclinical Efficacy and Reformulation Strategies

This compound has shown compelling antitumor efficacy in diverse preclinical models:

- Breast Cancer: In a BT-474 (ER+, ERBB2+) xenograft model, this compound administered intravenously at 30 mg/kg once weekly resulted in significant tumor growth inhibition and was well-tolerated. This effect correlated with decreased levels of ERBB2 and phosphorylated AKT in the tumors [2].

- Pancreatic Cancer: In orthotopic models, this compound (50 mg/kg) significantly reduced tumor growth and inhibited angiogenesis, as evidenced by a reduced CD31-positive vessel area [3].

- Other Cancers: Efficacy was also demonstrated in xenograft models of ovarian cancer (A2780), glioblastoma (U87MG), prostate cancer (PC3), and melanoma (WM266.4) [3].

Novel Formulations to Overcome Clinical Hurdles Despite its potent preclinical activity, this compound's clinical translation has been hampered by dose-limiting toxicities, particularly ocular toxicity, and the need for complex solvent-based formulations [1] [6]. To address this, researchers are developing advanced delivery systems:

- Thermosensitive Liposomes: A novel nanomedicine formulation designed to release this compound rapidly upon mild heating (above 40°C). This approach aims to increase drug accumulation specifically in tumors while minimizing systemic exposure and off-target side effects [6].

- Albumin Nanoparticles: Bovine Serum Albumin (BSA) nanoparticles have been successfully used to create aqueous dispensable formulations of this compound for controlled delivery, showing efficacy in breast (MCF-7) and pancreatic (MIA PaCa-2) cancer cell lines [7].

Key Experimental Protocols

For researchers working with this compound, here are methodologies for common experiments.

In Vitro Cell Proliferation/Viability Assay (SRB Assay) [2]

- Purpose: To determine the concentration of this compound that causes 50% growth inhibition (GI₅₀) in cancer cell lines.

- Procedure:

- Plate cells in multi-well plates and allow to adhere.

- After 24 hours, add this compound (typically prepared from a DMSO stock solution) at a range of concentrations.

- Incubate for 72 hours.

- Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB) dye, which binds to protein content.

- Measure the absorbance of the dissolved dye; this correlates with cell mass.

- Calculate GI₅₀ values by comparing the absorbance of treated wells to untreated control wells.

In Vivo Efficacy Study in Xenograft Models [2] [3]

- Purpose: To evaluate the antitumor activity of this compound in vivo.

- Procedure:

- Animal Model: Use immunocompromised mice (e.g., athymic nude mice) implanted subcutaneously with human cancer cells.

- Formulation: For intravenous administration, this compound free base can be formulated in a vehicle containing lactic acid, tartaric acid, ethanol, Tween 80, and glucose [2]. An optimized salt form with higher aqueous solubility can be formulated in 5% glucose solution [2].

- Dosing: Once tumors are established (e.g., 100-300 mm³), administer this compound intravenously. A common, well-tolerated regimen is 30 mg/kg once per week [2]. Higher or more frequent dosing (e.g., 50 mg/kg) has also been used [3].

- Endpoints: Monitor tumor volumes and body weights regularly. At the end of the study, excise tumors for weight measurement and molecular analysis (e.g., Western blot) to confirm pharmacodynamic effects like client protein depletion and HSP70 induction.

Western Blot Analysis for Pharmacodynamic Markers [2]

- Purpose: To confirm Hsp90 inhibition in cells or tumor tissues by detecting changes in client protein and heat shock protein levels.

- Procedure:

- Prepare total protein extracts from treated and control cells or homogenized tumor tissues.

- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a membrane.

- Probe the membrane with specific antibodies. Key markers include:

- Decreased levels: ERBB2, EGFR, AKT, CDK4, HIF-1α.

- Increased levels: HSP70.

- Use antibodies against housekeeping proteins (e.g., β-tubulin, vinculin) to ensure equal loading.

Clinical Trial Findings

This compound has been evaluated in multiple Phase I and II clinical trials. A key area of investigation has been in non-small cell lung cancer (NSCLC) with EGFR mutations, including exon 20 insertions, where it showed modest activity [1].

- In a phase II trial for patients with NSCLC harboring EGFR exon 20 insertions, the Objective Response Rate (ORR) was 17%, with a median Progression-Free Survival (PFS) of 2.8-2.9 months and a median Overall Survival (OS) of 9.9-13 months [1].

- The most common drug-related adverse events were diarrhea (83%), visual changes (76%), and fatigue (45%). The ocular toxicity has been a significant dose-limiting challenge [1].

Future Research and Combination Strategies

Research continues to explore this compound's potential, particularly in rational combination therapies.

- Synergy with DNA Damage Response Inhibitors: In Ewing's sarcoma, this compound (AUY922) combined with the ATR inhibitor VE821 led to strong apoptosis induction, independent of the tumor's p53 status. This suggests a promising strategy to overcome resistance [8].

- Synergy with Chemotherapy: In NSCLC models, this compound exhibited synergistic activity when combined with standard-of-care chemotherapeutics like cisplatin and vinorelbine [6].

This compound remains a powerful tool for probing Hsp90 biology. Its future clinical utility may be revitalized through innovative drug delivery systems and rationally designed combination regimens aimed at enhancing efficacy and mitigating toxicity.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AUY-922, NVP-AUY922) - Hsp90 inhibitor [invivochem.com]

- 4. This compound (NVP-AUY922) | HSP (HSP90) inhibitor [selleckchem.com]

- 5. This compound (VER-52296) | HSP90 Inhibitor [medchemexpress.com]

- 6. Heat-activated nanomedicine formulation improves the ... [nature.com]

- 7. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative treatment effectiveness of ATR and HSP90 ... [pmc.ncbi.nlm.nih.gov]

discovery and development of Luminespib

Core Drug Profile of Luminespib

| Attribute | Description |

|---|---|

| Drug Type | Small molecule [1] |

| Chemical Class | Isoxazole-containing resorcinol derivative [2] [3] |

| Mechanism of Action | HSP90 inhibitor (binds to N-terminal ATP-binding domain) [2] [4] |

| Originator Organizations | Cancer Research Technology, The Institute of Cancer Research, Vernalis [5] |

| Highest Phase Reached | Phase 2 [1] |

| First Approval Date | None (Not approved) [1] |

| Current Status | Discontinued for all listed indications (as of 2020) [5] |

Key Quantitative and Clinical Data

| Parameter | Data |

|---|---|

| IC50 for HSP90 | 21 nM [2] |

| Primary Limiting Toxicity | Visual impairments (e.g., night blindness) [1] [4] |

| Notable Clinical Activity | Partial responses and stable disease observed in subsets of NSCLC patients (e.g., with ALK translocations or EGFR mutations) [6] |

| Example Indications Trialed | Non-small cell lung cancer (NSCLC), HER2-positive breast cancer, various lymphomas, gastrointestinal stromal tumors, multiple myeloma [1] [6] [5] |

Mechanism of Action and Signaling Pathway

This compound works by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates how its inhibition leads to anticancer effects.

This disruption simultaneously impacts multiple signaling pathways essential for cancer cell survival, proliferation, and evasion of cell death, which is the basis for its potent preclinical activity [2] [4] [6].

Technical Insights: Formulations and Experimental Approaches

Due to challenges like dose-limiting toxicity and poor solubility, significant research has focused on advanced formulations of this compound.

- Nanoparticle Formulations: Researchers have developed Bovine Serum Albumin (BSA) nanoparticles for the controlled delivery of this compound. The drug interacts with BSA through non-covalent reversible interactions, creating aqueous dispensable nanoparticles that showed efficacy against pancreatic and breast cancer cell lines in vitro [3].

- Thermosensitive Liposomes: Another advanced formulation involves encapsulating this compound in thermosensitive liposomes. These liposomes are stable at body temperature but rapidly release the drug when heated to mild hyperthermic temperatures (above 40°C). This strategy aims to increase drug delivery to the tumor site while reducing systemic exposure and off-target toxicity [6].

Research and Development Insights

Analysis of this compound's developmental journey offers valuable insights for drug discovery professionals.

- Evolving Polypharmacology: The kinase polypharmacology—interaction with unintended kinase targets—evolved during the optimization process from the original hit compound to the clinical candidate this compound. This highlights the importance of profiling for off-target interactions early in drug discovery projects to fully understand a compound's mechanism and potential [7].

- Strategic Shift to Combinations: The limited success of HSP90 inhibitors, including this compound, as single agents has prompted a strategic shift toward combination therapies. The rationale is that simultaneously disrupting multiple cancer survival pathways enhanced by HSP90 inhibition can synergistically improve efficacy and overcome resistance mechanisms [4].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 4. Combination Strategies with HSP90 Inhibitors in Cancer ... [mdpi.com]

- 5. - Vernalis - AdisInsight this compound [adisinsight.springer.com]

- 6. Heat-activated nanomedicine formulation improves the anticancer... [nature.com]

- 7. Evolution of kinase polypharmacology across HSP90 drug ... [pmc.ncbi.nlm.nih.gov]

Biochemical & Cellular Activity of Luminespib

The core activity of Luminespib against HSP90 isoforms and in cellular models is summarized in the following table.

| Assay Type | Target / Context | Reported IC50/Value | Citation Source |

|---|---|---|---|

| Biochemical (Cell-Free) | HSP90α | 7.0 - 13 nM | [1] [2] |

| HSP90β | 21 nM | [3] [1] [4] | |

| GRP94 | 535 nM | [3] | |

| TRAP1 | 85 nM | [3] | |

| Cellular Proliferation (Example IC50 values) | NCI-H460 (NSCLC) | Low nanomolar range | [5] |

| NCI-H520 (NSCLC) | Low nanomolar range | [5] | |

| A549 (Lung Adenocarcinoma) | 30.73 nM | [6] | |

| H1650 (Lung Adenocarcinoma) | 1.47 nM | [6] |

Mechanism of Action and Key Experimental Protocols

This compound acts as an ATP-competitive inhibitor that binds to the N-terminal nucleotide-binding domain of HSP90. This binding disrupts the chaperone's ATPase activity, leading to the proteasomal degradation of its client proteins, many of which are critical oncoproteins. The logical flow from drug action to therapeutic outcome can be visualized as follows:

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from critical assays:

- Cellular Proliferation (SRB/WST-1 Assay): Cell proliferation and half-maximal growth inhibitory concentration (GI50) were determined using the sulforhodamine B (SRB) assay or the WST-1 assay. Cells were exposed to this compound for a defined period. The GI50 was calculated as the compound concentration that inhibited cell proliferation by 50% compared to vehicle-treated controls [3].

- In Vivo Pharmacokinetics (Xenograft Mouse Model): Female NCr athymic mice bearing WM266.4 human melanoma xenografts were administered a single dose of this compound (50 mg/kg). The compound was dissolved in DMSO and diluted in sterile saline/Tween 20 before being administered intravenously or intraperitoneally. Groups of three animals were euthanized at intervals for pharmacokinetic analysis [3].

- Drug Combination Synergy (In Vitro): To identify synergistic ratios with standard-of-care chemotherapeutics like cisplatin and vinorelbine, cytotoxicity assays (e.g., MTS) were performed on NSCLC cell monolayers. Cells were treated with a matrix of drug concentration combinations. Data were analyzed using the Chou-Talalay method to calculate a Combination Index (CI) to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects [5].

Important Research Context

- Polypharmacology: this compound exhibits a unique off-target kinase inhibition profile distinct from other HSP90 inhibitors like ganetespib. This evolved polypharmacology was not explicitly selected for during its discovery but is an important characteristic to consider in its mechanism of action [7].

- Predictive Biomarkers: Research in lung adenocarcinoma cell lines has aimed to identify proteins whose basal abundance correlates with response to this compound. This work suggests that underlying proteomic profiles can predict sensitivity or resistance to HSP90 inhibition [6].

- Nanomedicine Formulation: To overcome clinical limitations like dose-limiting toxicities, a heat-activated thermosensitive liposomal formulation (thermoLUM) has been developed. This formulation enables rapid, heat-triggered drug release in the tumor vasculature, improving targeted delivery and efficacy in preclinical models [5].

References

- 1. This compound (NVP-AUY922) | HSP (HSP90) inhibitor [selleckchem.com]

- 2. Heat shock protein HSP - 90 Inhibitors ( beta , Ki) | AAT Bioquest IC 50 [aatbio.com]

- 3. | VER-52296 | this compound inhibitor | antitumor | TargetMol HSP 90 [targetmol.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Heat-activated nanomedicine formulation improves the ... [nature.com]

- 6. Identification of Predictive Biomarkers of Response to ... [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of kinase polypharmacology across HSP90 drug ... [pmc.ncbi.nlm.nih.gov]

Luminespib preclinical studies antitumor activity

Mechanism of Action

Luminespib is a resorcinylic isoxazole amide that binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity [1] [2]. This disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its numerous oncogenic "client" proteins [3] [4].

Diagram of this compound's mechanism of action and downstream effects on cancer cells.

Preclinical Antitumor Activity & Combinations

This compound has shown potent, nanomolar-range cytotoxicity across a spectrum of cancer cell lines in vitro [5]. Its efficacy is significantly enhanced when combined with other anticancer agents.

| Cancer Type | Model System | Key Findings | Combination Partners (Synergistic) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | H460 & H520 cell lines [5] | Low nanomolar IC₅₀ as monotherapy; synergistic effect with CDDP & VRL [5]. | Cisplatin (CDDP), Vinorelbine (VRL) [5] |

| Breast Cancer | MCF-7 cell line; various preclinical models [6] [2] | Antitumor activity in HER2+ and ER+ models; efficacy in BSA nanoformulation [6] [2]. | - |

| Pancreatic Cancer | MIA PaCa-2 cell line [6] | Demonstrated anticancer activity [6]. | - |

| Glioblastoma | Adult & pediatric preclinical models [2] | Potent antitumor activity [2]. | - |

| Oral Squamous Cell Carcinoma | Preclinical models [2] | Antitumor effect demonstrated [2]. | - |

Advanced Formulation Strategies

To improve its tumor-specific delivery and mitigate systemic toxicity, two main nanoformulation strategies have been developed.

| Formulation Parameter | Thermosensitive Liposomes (thermoLUM) [5] | Bovine Serum Albumin (BSA) Nanoparticles [6] |

|---|---|---|

| Composition | DPPC, MSPC, mPEG2000-DSPE (86:10:4 mol%) [5] | Bovine Serum Albumin, cross-linked with glutaraldehyde [6] |

| Diameter | 102 ± 2 nm [5] | Information not specified in search results |

| Drug Release Trigger | Mild hyperthermia (>40°C) [5] | Presumed controlled diffusion & biodegradation [6] |

| Key Advantage | Heat-triggered, rapid release at tumor site [5] | Aqueous dispensability, biocompatibility [6] |

Experimental workflow for thermosensitive liposome formulation and heat-triggered drug delivery.

Conclusion for Researchers

Preclinical data solidly positions this compound as a potent Hsp90 inhibitor with broad antitumor activity. The future clinical prospects of this agent likely depend on two key strategies:

- Rational Combination Therapies: Systematically pairing it with agents that counter resistance mechanisms or target complementary pathways [3] [4].

- Advanced Nanoformulations: Employing tumor-targeted delivery systems, like thermosensitive liposomes or albumin nanoparticles, to enhance tumor accumulation and reduce off-target toxicity [5] [6].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. Combination Strategies with HSP90 Inhibitors in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on ... [mdpi.com]

- 5. Heat-activated nanomedicine formulation improves the ... [nature.com]

- 6. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

how does Luminespib inhibit Hsp90 chaperone function

Molecular Mechanism and Downstream Effects

Luminespib exerts its effects by inserting itself into the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the natural ATP binding and hydrolysis that drives the chaperone machine [1]. This disruption has several critical downstream consequences:

- Client Protein Degradation: Inhibition of the Hsp90 cycle prevents the proper folding and stabilization of client proteins. These unstable proteins are subsequently tagged with ubiquitin and targeted for destruction by the proteasome [1] [2].

- Anticancer Activity: Hsp90 client proteins include numerous oncoproteins that drive cancer cell growth and survival (e.g., EGFR, HER2, AKT, MET) [2]. By simultaneously degrading these proteins, this compound cripples multiple signaling pathways that cancer cells rely on, leading to cell death [2].

The following diagram illustrates the core mechanism of action and its consequences on oncogenic client proteins.

Quantitative Biochemical and Cellular Data

The potency of this compound is demonstrated by the following quantitative data.

| Parameter | Value | Context / Assay |

|---|---|---|

| IC₅₀ (Hsp90α) | 13 nM | Cell-free assay [3] |

| IC₅₀ (Hsp90β) | 21 nM | Cell-free assay [3] |

| Growth Inhibition (IC₅₀) | 0.6 - 48 µM | Range across various human cancer cell lines (e.g., ~0.65 µM in HCC1954 breast cancer, ~48 µM in NCI-SNU-16 gastric cancer) [3] |

Key Experimental Evidence and Protocols

Research on this compound often involves specific experimental protocols to validate its mechanism and efficacy, as evidenced by studies in non-small cell lung cancer (NSCLC) and breast cancer.

Experimental Workflow for Evaluating this compound

A typical study involves a series of in vitro experiments to confirm the drug's activity, as outlined below.

Detailed Methodologies

- Cell Viability Assay (MTT) [2] [4]: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., from nanomolar to low micromolar range) for a set period (e.g., 72 hours). MTT reagent is added and converted to formazan by metabolically active cells. The formazan crystals are dissolved, and absorbance is measured. The IC₅₀ value is calculated from the dose-response curve.

- Clonogenic Assay [2]: Cells are treated with this compound for a shorter duration (e.g., 24 hours), then re-plated at low density in drug-free medium and allowed to grow into colonies for 1-2 weeks. Colonies are stained and counted. This assesses the drug's ability to inhibit long-term proliferation and survival.

- Analysis of Client Protein Downregulation (Western Blotting) [2]: After treatment with this compound, cells are lysed. Protein-matched samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Hsp90 client proteins (e.g., EGFR, AKT, STAT3, MET) and loading controls (e.g., β-actin). Successful Hsp90 inhibition is confirmed by a marked decrease in the levels of these client proteins.

Research Context and Clinical Translation

- Nanoformulations: To improve the aqueous solubility and patient compliance of this compound, researchers have developed nanoformulations, such as this compound-loaded Bovine Serum Albumin (BSA) nanoparticles, which have shown efficacy in pancreatic and breast cancer cell lines [5].

- Overcoming Drug Resistance: this compound has demonstrated the ability to overcome resistance to targeted therapies like Osimertinib in NSCLC by degrading bypass signaling proteins (e.g., STAT3, YAP) that cancer cells use to survive [2].

- Clinical Limitations: A major challenge with pan-Hsp90 inhibitors like this compound is on-target toxicity, including ocular toxicity and potential cardiotoxicity, attributed to the inhibition of the Hsp90α isoform in healthy tissues [6]. This has spurred the development of next-generation, isoform-selective inhibitors to improve the therapeutic window [6].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Hsp90 inhibitors enhance the antitumoral effect of osimertinib ... [tlcr.amegroups.org]

- 3. This compound (NVP-AUY922) | HSP (HSP90) inhibitor [selleckchem.com]

- 4. Dual targeting of HSP90 and BCL-2 in breast cancer cells ... [link.springer.com]

- 5. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Hsp90β-selective inhibitor safety and on- ... [nature.com]

Molecular Target and Core Mechanism of Action

Luminespib's primary molecular target is Hsp90 [1] [2]. Hsp90 is a molecular chaperone essential for the stability, folding, and activation of hundreds of "client proteins" [1] [3]. Many of these clients are oncoproteins that drive cancer cell growth and survival.

As an ATP-competitive inhibitor, this compound binds to the N-terminal ATP-binding pocket of Hsp90. This binding prevents ATP hydrolysis, which is a critical step in the Hsp90 chaperone cycle. Consequently, the client proteins bound to the Hsp90 complex are not properly folded and activated but are instead tagged for degradation by the proteasome [1] [4]. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.

The following diagram illustrates this core mechanism:

> this compound inhibits Hsp90, preventing client protein folding and leading to their degradation.

Key Client Proteins and Quantitative Profiling

Inhibition of Hsp90 by this compound leads to the depletion of a wide array of client proteins. The table below summarizes its direct inhibition of Hsp90 isoforms and representative client proteins affected in cancer cells.

Table 1: this compound Target Potency and Key Client Protein Effects

| Target / Effect | Experimental System | Result (IC₅₀ / Ki / Effect Level) | Source |

|---|---|---|---|

| HSP90α | Cell-free assay | IC₅₀ = 7.8 - 13 nM | [2] |

| HSP90β | Cell-free assay | IC₅₀ = 21 nM | [2] |

| GRP94 | Cell-free assay | IC₅₀ = 535 nM | [2] |

| TRAP-1 | Cell-free assay | IC₅₀ = 85 nM | [2] |

| EGFR (mutant) | Preclinical & Clinical (NSCLC) | Depletion & Clinical ORR = 17% (in EGFR ex20ins) | [1] [5] |

| HER2 (ERBB2) | Human tumor xenografts | Protein levels reduced to 7.3% of controls | [2] |

| AKT | Human tumor xenografts | Protein levels reduced to 57-65%; p-AKT to 13-51% | [2] |

| HIF-1α | Human tumor xenografts | Protein levels reduced to 60-85% | [2] |

| CDK4 | Human tumor xenografts | Protein depletion confirmed | [2] |

| Survivin | Human tumor xenografts | Protein depletion confirmed | [2] |

| Cell Proliferation | Various human tumor cell lines | IC₅₀ = 2.3 - 49.6 nM | [2] |

A notable clinical application is in NSCLC harboring EGFR exon 20 insertion (ex20ins) mutations [1] [5]. These mutant kinases are particularly dependent on Hsp90 for their stability, making them vulnerable to this compound, which demonstrated an objective response rate (ORR) of 17% in a phase II clinical trial for this patient population [5].

Experimental Protocols for Key Assays

To evaluate the biological activity of this compound, several standard experimental protocols are used in preclinical research.

1. In Vitro Cell Viability (Proliferation) Assay This protocol measures the direct cytotoxic effects of this compound on cancer cells.

- Cell Lines: Human cancer cell lines (e.g., H460 and H520 for NSCLC, MIA PaCa-2 for pancreatic, MCF-7 for breast cancer) [3] [6] [2].

- Procedure:

- Seed cells in 96-well plates and allow to adhere.

- Treat with a concentration gradient of this compound (e.g., 1 nM to 1 µM) for a set period (e.g., 72 hours).

- Assess cell viability using a reagent like Alamar Blue. Add the reagent to wells and measure fluorescence after incubation [6].

- Data Analysis: Calculate the percentage of viable cells for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [2].

2. Immunoblotting (Western Blot) for Client Protein Degradation This protocol confirms on-target engagement by demonstrating depletion of Hsp90 client proteins.

- Sample Preparation:

- Treat cancer cells with this compound (e.g., 80-100 nM) for 6-24 hours [2].

- Lyse cells and quantify total protein.

- Gel Electrophoresis and Blotting:

- Separate proteins by SDS-PAGE.

- Transfer proteins to a nitrocellulose or PVDF membrane.

- Detection:

- Block membrane with 5% non-fat milk.

- Probe with primary antibodies against client proteins (e.g., EGFR, HER2, AKT, CDK4) and a marker of Hsp90 inhibition (e.g., HSP72, which is upregulated) [2].

- Use loading control antibodies (e.g., β-Actin).

- Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

- Expected Outcome: A dose- and time-dependent decrease in client protein levels and a concomitant increase in HSP72 [2].

3. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of this compound in a live animal model.

- Model Establishment: Inoculate immunocompromised mice (e.g., athymic mice) subcutaneously with human cancer cells (e.g., WM266.4 melanoma, U87MG glioblastoma) [2].

- Dosing: Once tumors are established (e.g., ~100-200 mm³), administer this compound intravenously or intraperitoneally. A common dose is 50 mg/kg, either daily or on intermittent schedules [2].

- Endpoints:

- Measure tumor volumes regularly to calculate Tumor Growth Inhibition [2].

- At the end of the study, excise and weigh tumors.

- Collect tumor samples for immunoblotting to confirm pharmacodynamic effects.

- Expected Result: Significant suppression of tumor growth rates and reduction in final tumor weights compared to vehicle-treated controls [2].

Beyond Hsp90: Polypharmacology and Advanced Formulations

Research has revealed additional nuances to this compound's profile and explored strategies to improve its therapeutic potential.

Kinase Polypharmacology: While designed as a selective Hsp90 inhibitor, computational and experimental profiling has shown that this compound, along with its discovery-phase precursors, has a distinct off-target profile against certain kinases. This evolved "polypharmacology" was not an explicitly selected property but highlights that even selective inhibitors can have complex multi-target profiles, which could influence their efficacy and safety [7].

Advanced Formulations to Mitigate Toxicity: Clinical development of this compound has been challenged by dose-limiting toxicities (e.g., diarrhea, visual disturbances) [1] [5] [3]. To overcome this, novel formulation strategies are being investigated preclinically:

- Thermosensitive Liposomes (thermoLUM): A nanomedicine designed to release this compound rapidly upon mild heating (~40-42°C) of the tumor. This aims to increase drug concentration at the tumor site while reducing systemic exposure [3].

- Albumin Nanoparticles (BSA NPs): A water-dispensable nanoformulation that avoids the use of toxic solvents, improves drug delivery, and has shown efficacy in pancreatic and breast cancer cell lines [6].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound (AUY-922, NVP-AUY922) - Hsp90 inhibitor [invivochem.com]

- 3. Heat-activated nanomedicine formulation improves the anticancer... [nature.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Activity of the Hsp90 inhibitor this compound among non-small ... [pubmed.ncbi.nlm.nih.gov]

- 6. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of kinase polypharmacology across HSP90 drug ... [pmc.ncbi.nlm.nih.gov]

Luminespib pharmacokinetics and pharmacodynamics

Mechanism of Action and Pharmacodynamics

Luminespib (AUY-922) is a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2].

- Target and Binding: It binds competitively to the N-terminal ATP-binding domain of HSP90, inhibiting its ATPase activity. This binding disrupts the chaperone function of the HSP90 multi-protein complex [1] [2].

- Downstream Effects: Inhibition leads to the proteasomal degradation of HSP90's "client proteins"—many of which are oncogenic signaling proteins crucial for cancer cell survival and proliferation. This results in the simultaneous disruption of multiple oncogenic pathways [1] [3].

- Structural Interaction: The resorcinol moiety of this compound forms hydrogen bonds with Asp93, Thr184, and Gly97 in the HSP90 binding pocket. The isopropyl and morpholine groups engage in hydrophobic interactions with residues like Leu107, Thr109, and Gly135 [4].

The diagram below illustrates the core mechanism of action of HSP90 inhibitors like this compound and the subsequent downstream effects on cancer cell pathways.

HSP90 inhibition by this compound leads to client protein degradation and apoptosis.

Clinical Pharmacokinetics and Key Data

While detailed PK parameters (AUC, Cmax, Tmax, etc.) are not available in the searched literature, the following table summarizes the clinically established dosing, efficacy, and safety information.

| Aspect | Details |

|---|---|

| Recommended Dose (Monotherapy) | 70 mg/m² intravenously (IV) [2]. |

| MTD in Combination | 55 mg/m² IV with pemetrexed [5]. |

| Key Metabolic Enzymes | Data not available in search results. |

| Key Efficacy (ORR) | 17% in NSCLC patients with EGFR exon 20 insertions [2]. |

| Common Adverse Events | Diarrhea, visual changes, fatigue, nausea, ocular toxicity [5] [2]. |

A Phase Ib trial investigating this compound in combination with pemetrexed in advanced non-small cell lung cancer (NSCLC) patients found that the Maximum Tolerated Dose (MTD) for the combination was 55 mg/m², which was lower than the monotherapy dose, suggesting synergistic toxicity [5].

Experimental and Research Considerations

For researchers designing studies with this compound, here are key points and potential formulation strategies.

- Commonly Reported Toxicities: The most frequent adverse events observed in clinical trials include diarrhea, visual changes (such as night blindness), and fatigue [5] [2]. Ocular toxicity, a known class effect, has been a particular dose-limiting factor [1] [5].

- Nanoformulation Strategies: To improve solubility and potentially reduce toxicity, research has explored bovine serum albumin (BSA) nanoparticles for this compound delivery. These were synthesized using a desolvation method with ethanol, followed by cross-linking with glutaraldehyde, resulting in aqueous dispensable nanoparticles effective in pancreatic and breast cancer cell lines in vitro [3].

References

- 1. Combination Strategies with HSP90 Inhibitors in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound plus pemetrexed in patients with non-squamous non-small cell lung cancer - ScienceDirect [sciencedirect.com]

Application Notes: Luminespib-Loaded BSA Nanoparticles for Cancer Therapy

References

- 1. Heat-activated nanomedicine formulation improves the ... [nature.com]

- 2. Engineered BSA nanoparticles: Synthesis, drug loading ... [pmc.ncbi.nlm.nih.gov]

- 3. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded ... [pmc.ncbi.nlm.nih.gov]

- 4. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib ... [mdpi.com]

- 5. This compound [en.wikipedia.org]

- 6. Activity of the Hsp90 inhibitor this compound among non-small ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Thermosensitive Liposome Formulation for Enhanced Luminespib Delivery in Cancer Therapy

Introduction

Luminespib (AUY922) represents a potent second-generation heat shock protein 90 (HSP90) inhibitor that has demonstrated significant preclinical antitumor activity across various cancer models. Despite this promising efficacy, clinical translation has been hampered by dose-limiting toxicities, particularly ophthalmological complications, that have necessitated suboptimal dosing schedules and limited therapeutic potential. The inherent challenges associated with this compound administration position it as an ideal candidate for reformulation using advanced drug delivery strategies that can enhance tumor-specific delivery while minimizing systemic exposure. Thermosensitive liposomes (TSLs) emerge as a promising nanoplatform capable of addressing these limitations through spatial and temporal control of drug release when combined with mild hyperthermia. This approach leverages the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature while incorporating heat-triggered drug release mechanisms to achieve high local drug concentrations at the target site. The integration of this compound into TSLs not only offers the potential to resuscitate clinical prospects for this promising anticancer agent but also provides a platform for synergistic combination therapies with standard chemotherapeutic regimens, particularly in challenging malignancies such as non-small cell lung cancer (NSCLC) [1] [2].

Formulation Specifications & Physicochemical Properties

Composition and Key Characteristics

The thermosensitive liposomal formulation of this compound (thermoLUM) employs a specifically optimized lipid composition designed to achieve rapid drug release at mild hyperthermia temperatures while maintaining stability under physiological conditions. The formulation consists of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-stearoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine (MSPC), and N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG2000-DSPE) at a molar ratio of 86:10:4. This particular combination enables the formation of stable bilayers that undergo phase transition at temperatures within the clinically achievable hyperthermia range. The inclusion of MSPC introduces membrane destabilizing properties that facilitate rapid drug release at the target temperature, while the PEGylated lipid component extends circulation time and reduces recognition by the mononuclear phagocyte system, thereby enhancing accumulation at the tumor site [1] [3] [2].

Table 1: Physicochemical Properties of ThermoLUM Formulation

| Parameter | Specification | Measurement Method |

|---|---|---|

| Lipid Composition | DPPC:MSPC:mPEG2000-DSPE (86:10:4 mol%) | High-performance liquid chromatography (HPLC) |

| Loading Efficiency | 86 ± 4% | Drug-to-lipid ratio analysis |

| Drug-to-Lipid Ratio | 1:24.2 ± 0.6 | Spectrophotometric quantification |

| Liposome Diameter | 102 ± 2 nm | Dynamic light scattering (DLS) |

| Polydispersity Index (PDI) | 0.08 ± 0.03 | Dynamic light scattering (DLS) |

| Zeta Potential | -31 ± 2 mV | Laser Doppler electrophoresis |

| Phase Transition Temp (Tm) | 40.10 ± 0.13°C | Differential scanning calorimetry (DSC) |

| Drug Molecules per Liposome | 5000 ± 200 | Calculated from encapsulation data |

Stability Profile

The thermoLUM formulation demonstrates exceptional stability under recommended storage conditions, a critical attribute for translational potential. Stability testing over 21 days revealed minimal drug leakage when stored at both 4°C and room temperature, with retention rates of approximately 99% and 97%, respectively. Furthermore, the formulation maintained its size distribution integrity with negligible fluctuations in both diameter and polydispersity index, indicating minimal aggregation or fusion events over the testing period. This robust stability profile ensures that the formulation retains its designed physicochemical characteristics and drug release properties throughout its shelf life, making it suitable for clinical applications [1] [2].

Table 2: Stability Profile of ThermoLUM Formulation

| Time Point (Days) | Drug Retention at 4°C (%) | Drug Retention at RT (%) | Size Maintenance (nm) | PDI |

|---|---|---|---|---|

| 0 | 100.0 | 100.0 | 102 ± 2 | 0.08 ± 0.03 |

| 7 | 99.5 ± 0.3 | 98.2 ± 0.5 | 101 ± 3 | 0.07 ± 0.02 |

| 14 | 99.1 ± 0.4 | 97.8 ± 0.6 | 103 ± 2 | 0.09 ± 0.04 |

| 21 | 98.9 ± 0.5 | 97.3 ± 0.7 | 104 ± 3 | 0.08 ± 0.03 |

Experimental Protocols

Liposome Preparation and Drug Loading

The preparation of thermosensitive liposomes for this compound encapsulation employs the thin-film hydration method followed by active loading, a technique that ensures high encapsulation efficiency and batch-to-batch reproducibility. The detailed protocol consists of the following steps:

- Lipid Film Formation: Dissolve DPPC, MSPC, and mPEG2000-DSPE in chloroform at the specified molar ratio (86:10:4) in a round-bottom flask. Remove organic solvent using rotary evaporation under reduced pressure at 45°C to form a thin, uniform lipid film. Maintain vacuum for at least 2 hours to ensure complete solvent removal.

- Hydration and Size Reduction: Hydrate the lipid film with triethylammonium sucrose octasulfate (TEA8SOS) solution (pH 5.7) preheated to 50°C (above the phase transition temperature) with vigorous agitation for 45 minutes. Subject the multilamellar vesicles to extrusion procedures through polycarbonate membranes with sequential pore sizes (400 nm, 200 nm, and 100 nm) using a thermobarrel extruder maintained at 50°C to achieve uniform size distribution.

- Active Drug Loading: Increate the liposome suspension with this compound mesylate salt (10% w/w drug-to-lipid ratio) and incubate at 50°C for 30 minutes with gentle agitation. The transmembrane pH gradient (internal acidic pH vs. external neutral pH) facilitates efficient drug accumulation and retention within the liposomal interior.

- Purification and Sterilization: Remove unencapsulated drug via dialysis against HEPES-buffered saline (HBS, pH 7.4) or using size exclusion chromatography. Sterilize the final formulation by filtration through 0.22 µm membranes under aseptic conditions and flush with inert gas (argon or nitrogen) before vialing to prevent lipid oxidation [1] [3] [2].

Characterization Methodologies

3.2.1 Size and Surface Charge Analysis

- Dynamic Light Scattering (DLS): Dilute the liposome preparation in filtered HBS (1:100 v/v) and measure particle size distribution and polydispersity index at 25°C using a minimum of 15 measurements per sample. The high homogeneity of the formulation (PDI <0.1) indicates a monodisperse population suitable for reproducible biodistribution.

- Zeta Potential Measurements: Determine surface charge through laser Doppler electrophoresis using the same dilution factor as for DLS. Conduct measurements in triplicate with a minimum of 12 runs per replicate. The highly negative zeta potential (-31 ± 2 mV) contributes to colloidal stability by preventing aggregation through electrostatic repulsion [1] [2].

3.2.2 Thermal Properties and Drug Release

- Differential Scanning Calorimetry (DSC): Load liposome samples (20 µL) into aluminum pans and perform heating/cooling scans between 20°C and 50°C at a rate of 1°C/min under nitrogen atmosphere. Determine the phase transition temperature (Tm) from the endothermic peak maximum during the heating cycle.

- In Vitro Drug Release: Incubate thermoLUM with bovine serum albumin (45 mg/mL in HBS) at temperatures ranging from 37°C to 44°C with continuous agitation. Withdraw samples at predetermined time points and separate released drug from liposome-encapsulated drug using size exclusion spin columns. Quantify this compound concentration via validated HPLC methods with UV detection at 330 nm [1] [3].

Diagram 1: Complete workflow for preparation and characterization of thermosensitive liposomes containing this compound

Therapeutic Applications & Combination Strategies

Heat-Triggered Drug Release Profile

The thermoLUM formulation exhibits a temperature-dependent release profile characterized by minimal leakage at physiological temperature (37°C) and rapid release within the mild hyperthermia range (40-44°C). Quantitative in vitro release studies demonstrate that less than 15% of encapsulated this compound is released after 60 minutes at 37°C, confirming formulation stability under normal physiological conditions. However, when exposed to hyperthermic conditions, the formulation displays a sharp thermal response:

- At 40°C: 20% drug release within initial 30 seconds, reaching maximum of 44% at 4 minutes

- At 41-44°C: Burst release pattern with maximum release of 64% achieved after 270 seconds at 42°C

- Optimal release temperature: 42°C achieves near-maximal release while remaining within clinically safe hyperthermia parameters

This distinct temperature sensitivity enables precise spatial and temporal control of drug release, permitting systemic administration while limiting cytotoxic exposure to heated tumor tissues [1] [2].

Synergistic Combination Therapy

The therapeutic potential of this compound is significantly enhanced through rational combination strategies with standard chemotherapeutic agents. In non-small cell lung cancer (NSCLC) models, this compound demonstrates synergistic activity with both cisplatin and vinorelbine, two agents commonly used in NSCLC treatment. The molecular basis for these synergistic interactions stems from the multifaceted role of HSP90 as a chaperone for numerous oncoproteins and signaling molecules:

- With cisplatin: HSP90 inhibition promotes degradation of client proteins involved in DNA damage repair, potentially compromising cellular recovery from platinum-induced DNA lesions

- With vinorelbine: this compound-mediated HSP90 inhibition leads to AKT pathway suppression and enhanced apoptosis, complementing the microtubule-targeting activity of vinorelbine

Cytotoxicity assays in NSCLC cell lines (H460 and H520) have identified optimal drug ratios for these combinations, providing guidance for dosing regimens in preclinical models. The sequential administration of this compound following chemotherapy appears to maximize synergistic interactions, possibly by preventing the stabilization of stress-induced survival pathways activated by chemotherapeutic insult [1] [4].

Diagram 2: Mechanism of action of thermosensitive liposome-mediated this compound delivery and combination therapy effects

Quality Control & Performance Assessment

In Vitro Release Performance

Rigorous assessment of drug release kinetics is essential for predicting in vivo performance and ensuring batch-to-batch consistency. The standardized release testing protocol utilizes a temperature-controlled incubation system with real-time monitoring:

- Apparatus: Thermomixer with precise temperature control (±0.1°C)

- Medium: HEPES-buffered saline (pH 7.4) containing 45 mg/mL bovine serum albumin

- Sample handling: At predetermined time points, withdraw 100 µL aliquots and immediately separate through pre-cooled size exclusion spin columns (3,000 × g for 2 minutes)

- Analysis: Quantify this compound in flow-through (released drug) and eluent (encapsulated drug) fractions by HPLC with UV detection at 330 nm

- Acceptance criteria: <15% release at 37°C over 60 minutes; >40% release at 42°C within 5 minutes

This quality control checkpoint ensures that each formulation batch maintains the essential characteristic of temperature-triggered release while remaining stable at physiological temperature [1] [3] [2].

Storage Stability and Handling

Maintaining formulation integrity during storage requires adherence to specific handling protocols and regular monitoring of critical quality attributes:

- Storage conditions: Recommended storage at 4°C in inert atmosphere (argon or nitrogen)

- Stability monitoring: Assess size distribution (DLS), drug retention (HPLC), and visual appearance monthly

- Reconstitution: Gently agitate without vortexing; do not freeze-thaw

- In-use stability: Once removed from storage, use within 24 hours when maintained at 4°C

- Administration: Pre-warm to room temperature before intravenous administration; compatible with standard IV filters (0.22 µm)

The robust stability profile of the thermoLUM formulation, with >97% drug retention over 21 days at recommended storage conditions, facilitates practical handling in both research and clinical settings [1] [2].

Conclusion

The development of thermosensitive liposomes for this compound delivery represents a significant advancement in nanomedicine approaches to overcome the clinical limitations of potent but toxic anticancer agents. The comprehensive characterization data presented in these application notes demonstrate a rationally designed formulation with optimal physicochemical properties for tumor-targeted delivery. The temperature-triggered release profile enables precise spatial control of drug exposure, while the synergistic interactions with standard chemotherapeutic agents provide compelling rationale for combination regimens. The detailed protocols outlined for preparation, characterization, and quality assessment will facilitate further preclinical development and potential clinical translation of this promising therapeutic approach. Future directions include optimization of heating modalities, exploration of additional combination partners, and assessment in patient-derived tumor models to further validate the clinical potential of this platform technology.

References

Comprehensive Application Notes and Protocols: Luminespib Combination Therapy with Cisplatin and Vinorelbine in Oncology

Introduction and Scientific Rationale

Heat shock protein 90 (Hsp90) represents a promising molecular target in oncology due to its critical role as a chaperone protein responsible for the stability and activation of hundreds of client proteins, many of which are oncogenic signaling molecules. Luminespib (AUY922) is a potent second-generation Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, leading to proteasomal degradation of client proteins and subsequent apoptosis induction in cancer cells. The scientific rationale for combining this compound with conventional chemotherapeutic agents (cisplatin and vinorelbine) stems from their complementary mechanisms of action: while cisplatin induces DNA cross-linking and vinorelbine disrupts microtubule dynamics, this compound simultaneously targets multiple oncogenic pathways by degrading key client proteins involved in cancer cell survival and proliferation.

This combination approach holds particular promise for addressing the challenge of drug resistance, as demonstrated in recent studies showing that this compound can restore sensitivity to cisplatin in resistant nasopharyngeal carcinoma models. The triple combination of this compound with cisplatin and vinorelbine represents an innovative approach to cancer treatment that simultaneously targets multiple critical cellular pathways, potentially leading to enhanced anticancer efficacy while potentially reducing the development of treatment resistance. Research has shown that Hsp90 inhibition can lead to AKT pathway suppression and enhanced apoptosis in cancer cells treated with microtubule inhibitors like vinorelbine, providing a strong mechanistic foundation for this combination strategy.

Quantitative Efficacy Data Summary

Preclinical Combination Efficacy Data

Table 1: In Vitro Combination Efficacy of this compound with Chemotherapeutic Agents

| Cell Line | Cancer Type | Treatment | IC50 Values | Combination Index | Synergy Assessment | Reference |

|---|---|---|---|---|---|---|

| H460 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Cisplatin | Low nM range | <1.0 (Synergistic) | Strong synergy | [1] |

| H460 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Vinorelbine | Low nM range | <1.0 (Synergistic) | Strong synergy | [1] |

| H520 (NSCLC) | Non-Small Cell Lung Cancer | This compound + Cisplatin | Low nM range | <1.0 (Synergistic) | Moderate synergy | [1] |

| Cisplatin-resistant NPC | Nasopharyngeal Carcinoma | This compound + Cisplatin | Not specified | <1.0 (Synergistic) | Re-sensitization to cisplatin | [2] |

Table 2: Clinical Efficacy of Cisplatin-Vinorelbine Backbone in Advanced Cancers

| Cancer Type | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Platinum Status | Reference |

|---|---|---|---|---|---|---|

| Advanced Ovarian Cancer | Second- or higher-line (n=32) | 18.8% (entire cohort) | 4.13 months (entire cohort) | 56.9 months (entire cohort) | Mixed | [3] |

| Advanced Ovarian Cancer | Platinum-sensitive (n=21) | 42.9% | 5.3 months | 69.6 months | Sensitive | [3] |

| Advanced Ovarian Cancer | Platinum-resistant (n=11) | 9.1% | 3.8 months | 24 months | Resistant | [3] |

| NSCLC with EGFR ex20ins | Previously treated (n=29) | This compound monotherapy: 17% | 2.8-2.9 months | 9.9-13 months | Not applicable | [4] |

Experimental Protocols

In Vitro Combination Assessment Protocol

3.1.1 Cell Culture and Reagent Preparation

Cell Line Maintenance: Culture appropriate cancer cell lines (e.g., H460, H520 for NSCLC; cisplatin-resistant NPC lines) in recommended media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For resistant models, maintain selection pressure with 1μM cisplatin until 2 passages before experimentation.

Drug Stock Solutions: Prepare 10mM this compound in DMSO (store at -20°C), 3.3mM cisplatin in saline (freshly prepared), and 10mM vinorelbine in water (store at 4°C). Further dilute in culture medium immediately before use, ensuring final DMSO concentration <0.1%.

3.1.2 Combination Screening Assay

Cell Plating: Seed cells in 96-well plates at optimized densities (3,000-5,000 cells/well for H460; 5,000-8,000 cells/well for H520) and incubate for 24 hours to allow attachment.

Drug Treatment: Prepare serial dilutions of single agents and combinations using a fixed-ratio design based on individual IC50 values. Include 8 concentration points with 1:3 dilution factor. For triple combinations, use a matrix design with 4-6 concentrations of each drug.

Viability Assessment: After 72-hour exposure, measure cell viability using Alamar Blue assay (10% v/v incubation for 2-4 hours) or MTT assay (0.5mg/mL incubation for 3 hours). Record fluorescence (560/590nm) or absorbance (570nm).

Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn software. Values <0.9 indicate synergy, 0.9-1.1 additive effect, and >1.1 antagonism.

Apoptosis and Cell Cycle Analysis Protocol

3.2.1 Annexin V/PI Apoptosis Assay

After 48-hour drug treatment, harvest both adherent and floating cells, wash with PBS, and resuspend in 1× binding buffer.

Stain with Annexin V-FITC (5μL/test) and propidium iodide (10μL/test) for 15 minutes in the dark at room temperature.

Analyze by flow cytometry within 1 hour, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

3.2.2 Cell Cycle Analysis

Fix drug-treated cells (24-hour exposure) in 70% ethanol at -20°C for at least 2 hours.

Wash with PBS and treat with RNase A (100μg/mL) for 30 minutes at 37°C.

Stain with propidium iodide (50μg/mL) and analyze DNA content by flow cytometry, quantifying G0/G1, S, and G2/M populations using ModFit software.

Western Blot Analysis for Mechanism Studies

Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors after 24-hour drug treatment.

Electrophoresis: Separate 30μg protein on 4-12% Bis-Tris gels and transfer to PVDF membranes.

Antibody Incubation: Block with 5% BSA and probe with primary antibodies against Hsp90 client proteins (AKT, EGFR, HER2), apoptosis markers (cleaved PARP, cleaved caspase-3), and loading control (GAPDH or β-actin) at 4°C overnight.

Detection: Use appropriate HRP-conjugated secondary antibodies and develop with ECL reagent, visualizing bands on chemiluminescence imaging system.

In Vivo Efficacy Assessment Protocol

3.4.1 Xenograft Model Establishment

Subcutaneously inject 5×10⁶ H460 NSCLC cells or cisplatin-resistant NPC cells mixed 1:1 with Matrigel into flanks of 6-8 week old athymic nude mice.

Randomize mice into treatment groups (n=8-10) when tumors reach 150-200mm³.

3.4.2 Dosing Regimen

This compound: 70 mg/m² (approximately 25-30 mg/kg) intravenously twice weekly [4]

Cisplatin: 3-5 mg/kg intraperitoneally once weekly

Vinorelbine: 5-7 mg/kg intravenously once weekly

Combination groups: Administer this compound 4 hours after chemotherapy based on optimal sequencing identified in vitro.

3.4.3 Tumor Monitoring and Endpoint Analysis

Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2.

Euthanize mice when tumor volume exceeds 1500mm³ or at study endpoint (typically 4-6 weeks).

Process tumors for immunohistochemistry analysis of proliferation (Ki-67), apoptosis (TUNEL), and Hsp90 client protein degradation.

Formulation and Drug Delivery Protocols

Thermosensitive Liposomal Formulation of this compound

4.1.1 Liposome Preparation

Lipid Composition: Combine DPPC, MSPC, and mPEG2000-DSPE at 86:10:4 molar ratio in ethanol.

Active Loading: Hydrate lipid film with triethylammonium sucrose octasulfate (TEA8SOS) pH 5.7 and extrude through 100nm polycarbonate membranes at 60°C.

Drug Loading: Incubate with this compound at 60°C for 30 minutes at drug-to-lipid ratio 1:24, achieving >95% encapsulation efficiency.

4.1.2 Characterization and Quality Control

Size Distribution: Analyze by dynamic light scattering, target diameter: 102±2nm, PDI <0.08.

Drug Release Profile: Assess heat-triggered release at 40-42°C, with >60% release within 5 minutes at 42°C.

Stability Testing: Store at 4°C and room temperature, retain >97% drug after 21 days.

Bovine Serum Albumin (BSA) Nanoparticle Formulation

4.2.1 Nanoparticle Synthesis

Dissolve BSA (100mg) in distilled water, adjust to pH 8.0 with 0.1M NaOH.

Dissolve this compound (10mg) in absolute ethanol and add dropwise (0.5mL/min) to BSA solution under stirring.

Crosslink with 8% glutaraldehyde for 4-5 hours at room temperature, wash and lyophilize.

4.2.2 Nanoparticle Characterization

Determine particle size (100-200nm), zeta potential (-25 to -35mV), and drug loading capacity (8-12% w/w).

Evaluate in vitro drug release in PBS pH 7.4 and acetate buffer pH 5.5 over 72 hours.

Signaling Pathways and Experimental Workflow

Figure 1: Mechanism of Action and Experimental Workflow for this compound Combination Therapy

Clinical Translation Considerations

Toxicity Management and Dose Optimization

The clinical translation of this compound combination therapy requires careful consideration of overlapping toxicities and appropriate dose modifications. Based on available clinical data, the following management strategies are recommended:

Ocular Toxicity: this compound is associated with dose-limiting visual disturbances in 76% of patients, including night blindness and photopsia. Regular ophthalmological assessments are essential, with dose reduction or discontinuation for grade 2+ ocular toxicity [4].

Myelosuppression: Vinorelbine demonstrates significant neutropenia (53% grade 3-4), requiring weekly blood count monitoring and dose modifications per standard guidelines (hold for ANC <1000 cells/mm³, reduce by 50% for ANC 1000-1499 cells/mm³) [5].

Gastrointestinal Toxicity: Diarrhea occurs in 83% of patients receiving this compound, requiring proactive management with antidiarrheal medications. Additionally, vinorelbine can cause severe constipation (5.3%), necessitating prophylactic bowel regimens [5].

Hepatic Impairment: Both vinorelbine and this compound require dose adjustments for hepatic dysfunction. Reduce vinorelbine dose by 50% for bilirubin 2.1-3.0 mg/dL and 75% for bilirubin >3.0 mg/dL [5].

Biomarker-Driven Patient Selection

The efficacy of this compound combinations may be enhanced through appropriate patient stratification. Potential biomarkers include:

EGFR Mutations: Patients with NSCLC harboring EGFR mutations, particularly exon 20 insertions, show response to this compound monotherapy (17% ORR) [4].

Hsp90 Client Protein Dependence: Cancers dependent on Hsp90 client proteins (HER2, ALK, MET) may demonstrate enhanced sensitivity.

Platinum Sensitivity Status: The cisplatin-vinorelbine backbone demonstrates significantly higher efficacy in platinum-sensitive ovarian cancer (42.9% ORR) compared to platinum-resistant disease (9.1% ORR) [3].

Conclusion and Future Directions

The combination of this compound with cisplatin and vinorelbine represents a promising therapeutic approach that leverages complementary mechanisms of action to overcome drug resistance and enhance anticancer efficacy. Preclinical data consistently demonstrates strong synergistic interactions between these agents across multiple cancer models, particularly in NSCLC and cisplatin-resistant nasopharyngeal carcinoma.

Future research should focus on optimizing nanomedicine formulations to enhance tumor-specific delivery and reduce systemic toxicity, with thermosensitive liposomes showing particular promise for spatially controlled drug release. Additionally, validated predictive biomarkers are needed to identify patient populations most likely to benefit from this combination strategy. The integration of machine learning approaches for drug combination sensitivity prediction may further guide the clinical development of this regimen [6].

The protocols outlined in this document provide a comprehensive framework for evaluating this compound combination therapy, from initial in vitro screening through formulation development and in vivo validation. As combination therapy continues to evolve in oncology, this multi-targeted approach addressing both genetic and resistance mechanisms represents an important advancement in therapeutic strategy.

References

- 1. Heat-activated nanomedicine formulation improves the ... [nature.com]

- 2. Potential benefits of combined treatment with Hsp90 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of cisplatin with combined as second- or... vinorelbine [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. : Package Insert / Prescribing Information / MOA Vinorelbine [drugs.com]

- 6. How to predict effective drug combinations – moving beyond ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Luminespib-Loaded Protein Nanoformulations for Pancreatic and Breast Cancer Therapy

Introduction to Hsp90 Inhibition with Luminespib

Heat shock protein 90 (Hsp90) represents a promising therapeutic target in oncology due to its critical role as a molecular chaperone for numerous client proteins essential for cancer cell survival, growth, and proliferation. Hsp90 is overexpressed in cancer cells to buffer various stressful conditions and provide cytoprotective functions, stabilizing oncogenic client proteins that drive all hallmarks of cancer [1] [2]. This compound (also known as NVP-AUY922) is a new-generation, synthetic Hsp90 inhibitor belonging to the iso-oxazole resorcinol class that demonstrates potent broad-spectrum anticancer activity [1] [3]. This molecule has been extensively investigated in multiple Phase I and II clinical trials for various cancers, including breast and pancreatic malignancies [1]. The development of aqueous-dispensable nanoformulations of this compound addresses significant formulation challenges associated with its conventional delivery, which requires complex solvent systems that may lead to dose-dependent toxicity [1] [3].

The therapeutic rationale for Hsp90 inhibition in oncology stems from the central role this chaperone plays in stabilizing hundreds of client proteins, including kinases, transcription factors, and cell cycle regulators that are frequently mutated or overexpressed in cancer [2] [4]. When Hsp90 is inhibited, these client proteins undergo ubiquitination and proteasomal degradation, leading to simultaneous disruption of multiple cancer-associated signaling pathways [2]. This multi-faceted mechanism is particularly advantageous for treating heterogeneous and therapy-resistant cancers such as pancreatic ductal adenocarcinoma and advanced breast cancer, where single-target approaches often face limitations due to adaptive resistance mechanisms [1] [5].

This compound-Loaded Nanoformulation Preparation & Characterization

Synthesis of Bovine Serum Albumin (BSA) Nanoparticles

The synthesis of this compound-loaded BSA nanoparticles (DNPs) is achieved using a desolvation method that enables controlled drug delivery while enhancing aqueous compatibility [1] [3]. The detailed protocol is as follows:

- Protein Solution Preparation: Dissolve 100 mg of BSA in distilled water and adjust the pH to approximately 8.0 using 0.1 M NaOH to facilitate optimal protein-drug interactions [1].

- Drug Solution Preparation: Add 2 mL of absolute ethanol to 10 mg of this compound to completely dissolve the compound, forming a clear ethanolic-drug solution [1].

- Nanoparticle Formation: Using a syringe pump, add the ethanolic-drug solution dropwise (0.5 mL/min rate) to 0.5 mL of the BSA solution under constant stirring. The slow addition causes the formation of a white suspension, indicating successful drug-BSA nanoconjugate formation [1].

- Cross-linking: Subject the drug-BSA nanoparticles to cross-linking with 8% glutaraldehyde solution at room temperature for 4-5 hours to stabilize the nanostructure [1].

- Purification: Wash the cross-linked nanoconjugates with distilled water and centrifuge at 15,000 rpm. Collect the pellet and freeze-dry for storage. Reconstitute in phosphate buffer saline (PBS, pH 7.4) for experimental use [1].

Physicochemical Characterization

Comprehensive characterization of the this compound-loaded BSA nanoparticles ensures optimal physicochemical properties for biomedical applications:

Table 1: Characterization techniques for this compound-loaded BSA nanoparticles

| Characterization Method | Purpose | Key Findings |

|---|---|---|

| SEM and TEM | Morphological analysis | Spherical nanoparticles with uniform size distribution |

| FTIR Spectroscopy | Chemical interaction analysis | Non-covalent reversible interactions between this compound and BSA |

| XPS | Surface composition analysis | Confirmed successful drug loading and surface characteristics |

| UV-Visible Spectroscopy | Drug loading quantification | Verification of this compound incorporation into BSA matrix |

| Fluorescence Spectroscopy | Binding interaction studies | Characterization of drug-protein binding mechanisms |

| Dynamic Light Scattering | Size and zeta potential | Nanoparticle size, polydispersity index, and surface charge |

The interaction studies indicate that this compound forms non-covalent reversible interactions with BSA, facilitating effective drug loading and release kinetics [1]. The nanoformulation approach significantly enhances the aqueous dispensability of this compound, potentially improving its bioavailability and reducing excipient-related toxicity compared to conventional formulations requiring ethanol, tartaric acid, and surfactants [1] [3].

Anticancer Efficacy Assessment

Quantitative Efficacy in Cancer Cell Lines

The this compound-loaded BSA nanoparticles (DNPs) demonstrate significant anticancer activity against both pancreatic and breast cancer cell lines, as systematically evaluated through in vitro assays:

Table 2: Anticancer efficacy of this compound-loaded BSA nanoparticles

| Cell Line | Cancer Type | Key Characteristics | This compound Efficacy | Proposed Mechanism |

|---|---|---|---|---|

| MIA PaCa-2 | Pancreatic cancer | KRAS and TP53 mutations; KRas-dependent | Potent growth inhibition | Hsp90 client protein degradation (e.g., K-Ras) |

| MCF-7 | Breast cancer | Estrogen receptor-positive (ER+); PIK3CA mutation | Significant cytotoxicity | Disruption of HER2 and ER signaling pathways |

The efficacy of this compound against MIA PaCa-2 pancreatic cancer cells is particularly noteworthy given the aggressive nature and therapeutic resistance of pancreatic ductal adenocarcinoma, which has a 5-year survival rate of less than 9% [5]. The KRAS dependency of MIA PaCa-2 cells makes them especially vulnerable to Hsp90 inhibition, as K-Ras is a critical Hsp90 client protein that requires this chaperone for proper stability and function [6] [7]. In MCF-7 breast cancer cells, this compound effectively targets multiple oncogenic pathways simultaneously, including estrogen receptor signaling, which may help overcome resistance to endocrine therapies [1].

Molecular Mechanisms of Action

The anticancer activity of this compound manifests through the following sequential molecular mechanisms:

Diagram 1: Molecular mechanism of this compound-mediated Hsp90 inhibition and cancer cell death

The molecular mechanism begins with this compound binding to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity and disrupting the chaperone cycle [1] [2]. This disruption prevents the proper folding and stabilization of Hsp90 client proteins, leading to their ubiquitination and proteasomal degradation [2]. Key client proteins affected include K-Ras (critical for pancreatic cancer growth and survival), HIF1α (transcription factor regulating angiogenesis and metabolism), and galectin-3 (K-Ras nanocluster scaffold) [7]. The simultaneous depletion of these critical oncoproteins results in the collapse of multiple signaling pathways essential for cancer cell survival, ultimately triggering apoptosis [1] [7].

Experimental Protocols & Methodologies

Cell Culture and Maintenance

Materials:

- MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cell lines [1] [6]

- Dulbecco's Modified Eagle's Medium (DMEM) for MIA PaCa-2 [1]

- Eagle's Minimal Essential Medium (E-MEM) for MCF-7 [8]

- Fetal Bovine Serum (FBS), 10% [5] [8]

- Penicillin-Streptomycin antibiotics [5] [8]

- Additional supplements: Insulin (10 μg/mL) for MCF-7 [8]

Procedure:

- Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1] [8].

- For MCF-7 cells, supplement medium with 10 μg/mL insulin to support growth [8].

- Subculture cells at 70-80% confluence using trypsin-EDTA (0.025%) [1].

- For experimental setups, seed cells at appropriate densities in multi-well plates and allow to adhere for 24-48 hours before treatment [1].

Cytotoxicity Assessment Protocols

Alamar Blue Assay Protocol:

- Seed cells in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well) and incubate for 24 hours [1].

- Treat cells with varying concentrations of this compound formulations (free drug or DNPs) for predetermined exposure periods (typically 24-72 hours) [1].

- Add Alamar Blue reagent (10% of total volume) to each well and incubate for 1-4 hours at 37°C [1].